molecular formula C18H18N4OS B2363937 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide CAS No. 2309307-81-9

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide

Cat. No.: B2363937
CAS No.: 2309307-81-9
M. Wt: 338.43
InChI Key: IZXMDNNTJWASDH-UHFFFAOYSA-N
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Description

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. These intermediates are then coupled with a benzamide derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide is unique due to its specific substitution pattern on the pyrazole and pyridine rings, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22-14(11-16(21-22)13-7-9-19-10-8-13)12-20-18(23)15-5-3-4-6-17(15)24-2/h3-11H,12H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXMDNNTJWASDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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